molecular formula C13H12N2O2 B6396033 3-Amino-5-(3-aminophenyl)benzoic acid CAS No. 1261953-53-0

3-Amino-5-(3-aminophenyl)benzoic acid

Cat. No.: B6396033
CAS No.: 1261953-53-0
M. Wt: 228.25 g/mol
InChI Key: DQFBGSSBWGQSEZ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-aminophenyl)benzoic acid is a bifunctional aromatic compound featuring two primary amine groups attached to a benzoic acid backbone.

The compound’s bifunctional nature allows it to act as a monomer or intermediate in condensation reactions, as seen in the synthesis of Percec-type dendrons (e.g., 12G1-AG-Terphenyldiamine), where aminophenyl groups facilitate crosslinking via Suzuki coupling or amide bond formation .

Properties

IUPAC Name

3-amino-5-(3-aminophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBGSSBWGQSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688637
Record name 3',5-Diamino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-53-0
Record name 3',5-Diamino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-aminophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid and 3-nitroaniline.

    Reduction: The nitro groups in both starting materials are reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Coupling Reaction: The resulting 3-aminobenzoic acid and 3-aminophenylamine are then coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-5-(3-aminophenyl)benzoic acid may involve large-scale reduction and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The amino groups in 3-Amino-5-(3-aminophenyl)benzoic acid can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting amino groups to halides.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

3-Amino-5-(3-aminophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-aminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below summarizes key structural analogs of 3-amino-5-(3-aminophenyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
3-Amino-5-(methylsulfonyl)benzoic acid Methylsulfonyl (-SO₂CH₃) C₈H₉NO₄S 215.223 High polarity due to sulfonyl group; impacts solubility and membrane permeability Intermediate in drug synthesis; potential enzyme inhibition
3-Amino-5-(trifluoromethyl)benzoic acid Trifluoromethyl (-CF₃) C₈H₆F₃NO₂ 205.13 Enhanced lipophilicity; electron-withdrawing effects influence reactivity Building block for agrochemicals or fluorinated pharmaceuticals
3-Amino-5-(methylcarbamoyl)benzoic acid Methylcarbamoyl (-CONHCH₃) C₁₀H₁₂N₂O₃ 208.21 Amide functionality enhances stability; moderate solubility Pharmaceutical intermediate (e.g., iotalamic acid derivatives)
3-Amino-5-(5-oxophenothiazin-6-ylamino)benzoic acid Phenothiazine fused ring C₂₀H₁₄N₄O₃S 390.41 Extended conjugation; redox-active Anticancer agents (92% inhibition of HeLa cells at IC₅₀ 22.9 μg/mL)
3-Amino-5-(2,3-dimethylphenyl)benzoic acid 2,3-Dimethylphenyl C₁₅H₁₅NO₂ 241.29 Steric hindrance from methyl groups; reduced reactivity Specialty polymers or ligands in catalysis

Functional and Application Differences

  • Anticancer Activity: Derivatives with extended aromatic systems (e.g., phenothiazine in ) exhibit significant anticancer activity due to intercalation with DNA or inhibition of histone deacetylases (HDACs). In contrast, trifluoromethyl or methylsulfonyl analogs are more suited for antimicrobial or enzyme-targeting applications.
  • Polymer Chemistry: Aminophenyl-substituted analogs (e.g., 12G1-AG-Terphenyldiamine ) are pivotal in dendrimer synthesis, enabling precise control over molecular architecture. Methylcarbamoyl derivatives, however, are less reactive in polymerization due to steric and electronic effects.
  • Solubility and Extraction : Benzoic acid derivatives with electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) exhibit lower aqueous solubility but higher organic phase partitioning, as seen in emulsion liquid membrane extraction studies .

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